N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine
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Overview
Description
N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine is an organic compound that features a cyclopropane ring attached to a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzylamine to introduce the bromo group at the 2-position. This is followed by a methylation step to introduce the N-methyl group. The final step involves the formation of the cyclopropane ring through a cyclopropanation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-bromo-5-methoxyphenyl)acetamide: Shares a similar phenyl group but differs in the acetamide functional group.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: Another compound with similar structural features but different substituents.
Uniqueness
N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired .
Properties
Molecular Formula |
C12H16BrNO |
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Molecular Weight |
270.17 g/mol |
IUPAC Name |
N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine |
InChI |
InChI=1S/C12H16BrNO/c1-14(10-3-4-10)8-9-7-11(15-2)5-6-12(9)13/h5-7,10H,3-4,8H2,1-2H3 |
InChI Key |
UCTVCIJKQHPKGG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)OC)Br)C2CC2 |
Origin of Product |
United States |
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